![molecular formula C27H31N5 B2365874 7-(4-苄基哌嗪-1-基)-2-甲基-3-苯基-5-丙基吡唑并[1,5-a]嘧啶 CAS No. 896071-60-6](/img/structure/B2365874.png)

7-(4-苄基哌嗪-1-基)-2-甲基-3-苯基-5-丙基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

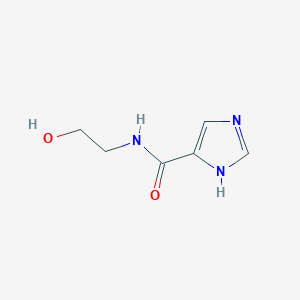

“7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine” is a compound that falls under the category of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by techniques such as infrared and mass spectroscopy, 1H NMR, 13C NMR, and single crystal X-ray diffraction . The crystal structure is often stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .Chemical Reactions Analysis

While the specific chemical reactions involving “7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine” are not detailed in the retrieved sources, similar compounds have been studied for their antimicrobial activity .科学研究应用

Antimicrobial Activity

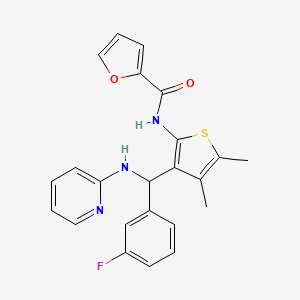

The synthesis of this compound has been explored for its antimicrobial potential. Specifically, a series of novel derivatives were synthesized by reductive amination, resulting in compounds with significant antibacterial and antifungal activity . These findings suggest that 7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine could be a valuable candidate for combating microbial infections.

A2A Adenosine Receptor (AR) Antagonism

Research indicates that A2A AR antagonists hold promise for treating neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases. Among the synthesized derivatives, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibited high binding affinity and inverse agonist potency for A2A AR . This suggests potential therapeutic applications in neurodegenerative conditions.

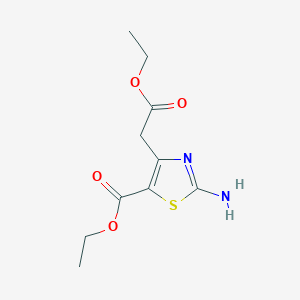

PI3K δ Isoform Inhibition

The design and synthesis of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine led to compounds with low nanomolar IC50 values and high selectivity against the PI3K δ isoform . These inhibitors could play a crucial role in targeted cancer therapy.

作用机制

Target of Action

Similar compounds have been found to interact with oxidoreductase proteins .

Mode of Action

It’s worth noting that similar compounds have shown significant antibacterial and antifungal activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of certain bacteria and fungi.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition .

Result of Action

Similar compounds have shown significant antibacterial and antifungal activity , suggesting that the compound may lead to the death or growth inhibition of certain bacteria and fungi.

属性

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5/c1-3-10-24-19-25(31-17-15-30(16-18-31)20-22-11-6-4-7-12-22)32-27(28-24)26(21(2)29-32)23-13-8-5-9-14-23/h4-9,11-14,19H,3,10,15-18,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTXKZDEAWDEOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2365793.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)

![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)

![1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2365804.png)

![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365806.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)

![N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2365811.png)